molecular formula C16H14F3N5O2 B021638 Voriconazole N-Oxide CAS No. 618109-05-0

Voriconazole N-Oxide

Cat. No.: B021638
CAS No.: 618109-05-0
M. Wt: 365.31 g/mol
InChI Key: KPLFPLUCFPRUHU-MGPLVRAMSA-N
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Description

Voriconazole N-Oxide is a metabolite of Voriconazole, a broad-spectrum triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, particularly in immunocompromised patients. This compound is formed through the N-oxidation of Voriconazole and is known to play a role in the pharmacokinetics and potential hepatotoxicity of Voriconazole .

Scientific Research Applications

Voriconazole N-Oxide has several scientific research applications:

Mechanism of Action

Target of Action

Voriconazole N-Oxide is a major metabolite of the triazole antifungal voriconazole . The primary targets of voriconazole, and by extension this compound, are fungal cytochrome P450 enzymes, specifically 14-alpha sterol demethylase . These enzymes play a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell membrane .

Mode of Action

This compound, like voriconazole, interferes with fungal cytochrome P450 activity. It selectively inhibits 14-alpha-lanosterol demethylation, a critical step in ergosterol synthesis . This inhibition leads to a decrease in ergosterol synthesis and subsequently inhibits the formation of the fungal cell membrane .

Biochemical Pathways

The inhibition of 14-alpha sterol demethylase disrupts the biochemical pathway for ergosterol synthesis. Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to an accumulation of 14-alpha-methyl sterols, which are toxic to the fungus, causing alterations in the fungal cell membrane and inhibiting fungal growth .

Pharmacokinetics

This compound is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . Voriconazole exhibits nonlinear pharmacokinetics with high interindividual variability . It is known to cause time-dependent inhibition of CYP3A4 . Voriconazole and its N-Oxide metabolite distribute into interstitial space fluid (ISF), with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .

Result of Action

The result of voriconazole’s action, and by extension this compound, is the inhibition of fungal growth. By disrupting the synthesis of ergosterol, the integrity of the fungal cell membrane is compromised, leading to the death of the fungal cell .

Action Environment

The action of this compound can be influenced by several environmental factors. For instance, the inflammatory state in patients can alter the metabolism and thus the pharmacokinetics of many drugs . In addition, the CYP2C19 genotype can influence interindividual differences in voriconazole metabolism . Ultimately, a thorough understanding of these factors can contribute to the optimization of personalized voriconazole dosing regimens .

Safety and Hazards

Voriconazole N-Oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause carcinogenicity, reproductive toxicity, and specific target organ toxicity (repeated exposure). The target organs include the liver .

Future Directions

The feasibility of the simultaneous microdialysis of Voriconazole and its N-oxide metabolite in vivo was demonstrated and provided new quantitative insights by leveraging distribution and metabolism processes of Voriconazole in humans . The exploratory analysis suggested substantial dissimilarities of Voriconazole and its N-oxide metabolite pharmacokinetics in plasma and ISF . Ultimately, a thorough understanding of target-site pharmacokinetics might contribute to the optimization of personalized Voriconazole dosing regimens .

Biochemical Analysis

Biochemical Properties

Voriconazole N-Oxide interacts with various enzymes and proteins in the body. It is predominantly formed by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolism of Voriconazole to this compound is influenced by genetic polymorphisms of CYP2C19 .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, inflammation may affect the metabolism of Voriconazole to this compound both in adult and elderly patients . Decreased plasma albumin levels and increased total bilirubin levels under inflammatory conditions may also alter Voriconazole metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is formed via oxidation of Voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolism of Voriconazole to this compound is influenced by genetic polymorphisms of CYP2C19 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Voriconazole and this compound revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, side effects are not thoroughly known in animals, but may include vomiting, diarrhea, or decreased appetite. In dogs, liver enlargement has occurred after 30 days of dosing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is formed via oxidation of Voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Voriconazole and this compound revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are not thoroughly known. Voriconazole and this compound revealed distribution into interstitial space fluid (ISF) with area-under-the-curve (AUC) values being ≤2.82- and 17.7-fold lower compared to plasma, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Voriconazole N-Oxide is synthesized through the N-oxidation of Voriconazole. This process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Voriconazole N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .

Comparison with Similar Compounds

Uniqueness: Voriconazole N-Oxide is unique due to its specific metabolic pathway and its role in the pharmacokinetics and potential hepatotoxicity of Voriconazole. Its formation and subsequent metabolism are influenced by genetic polymorphisms in cytochrome P450 enzymes, making it a critical compound for personalized medicine .

Properties

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFPLUCFPRUHU-MGPLVRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434719
Record name Voriconazole N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618109-05-0
Record name Voriconazole N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618109050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voriconazole N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VORICONAZOLE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684933R4SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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